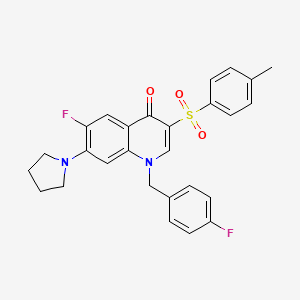

6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the quinoline family and has shown promising results in various studies.

Applications De Recherche Scientifique

PET Imaging of Neurofibrillary Tangles

Research has demonstrated the utility of fluorine-18-labelled compounds, notably [18 F]MK-6240, for positron emission tomography (PET) imaging of neurofibrillary tangles in the human brain. These tangles are composed of aggregated tau protein, a hallmark of Alzheimer's disease and other neurodegenerative disorders. The development of [18 F]MK-6240 through automated radiosynthesis processes highlights the potential of such fluorinated compounds in enhancing the diagnostic capabilities for neurodegenerative diseases (Collier et al., 2017).

Synthesis of Fluorinated Compounds

The synthesis and transformation of 2-fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives via the reaction of difluorocarbene with N-substituted ketone imines have been reported. This process involves the formation of azomethine ylides and their subsequent cycloaddition, demonstrating the versatility of fluorinated compounds in organic synthesis and the potential for creating novel pharmacologically active molecules (Novikov et al., 2005).

Fluoroquinolone Antibacterials

The development of fluoroquinolone antibacterials showcases the application of fluorinated compounds in addressing antibiotic resistance. Specifically, novel 6-desfluoroquinolones bearing 3-(1-aminocycloalkyl)pyrrolidin-1-yl substituents at the C-7 position have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting the critical role of fluorinated compounds in the development of new antibiotics to combat resistant bacterial strains (Inagaki et al., 2009).

Antimycobacterial Activities

Fluorinated compounds have also been evaluated for their antimycobacterial activities, with certain novel fluoroquinolones synthesized and tested against Mycobacterium tuberculosis. These studies underscore the importance of fluorinated compounds in developing treatments for tuberculosis, particularly multi-drug resistant strains, thereby contributing to global health initiatives (Senthilkumar et al., 2009).

Propriétés

IUPAC Name |

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N2O3S/c1-18-4-10-21(11-5-18)35(33,34)26-17-31(16-19-6-8-20(28)9-7-19)24-15-25(30-12-2-3-13-30)23(29)14-22(24)27(26)32/h4-11,14-15,17H,2-3,12-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQHJMJFODNDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2748869.png)

![7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2748885.png)

![2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2748888.png)

![(1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2748890.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748892.png)